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Central City, USA - Cyclin D1 Binding Protein 1 (CCNDBP1), also known as GCIP, DIP1, or
HHM, has emerged as a critical regulator of fundamental cellular processes, with significant
implications for cancer biology and drug development. This in-depth technical guide provides a
comprehensive overview of CCNDBP1's function, supported by quantitative data, detailed
experimental protocols, and visualizations of its key signaling pathways. This document is
intended for researchers, scientists, and drug development professionals seeking to
understand and target the mechanisms governed by this multifaceted protein.

Core Functions and Disease Relevance

CCNDBP1 is a helix-loop-helix protein that primarily functions as a negative regulator of cell
cycle progression.[1] It exerts its influence by interacting with and inhibiting the Cyclin D1/CDK4
complex, thereby preventing the phosphorylation of the retinoblastoma protein (Rb) and
blocking E2F-dependent transcription, which is essential for the G1/S phase transition.[2]

Dysregulation of CCNDBP1 has been implicated in a variety of human cancers. Its expression
Is significantly downregulated in several tumors, including breast, prostate, and colon cancers,
suggesting a role as a tumor suppressor.[3] Low expression of CCNDBP1 is often associated
with a poor prognosis.[2] Furthermore, CCNDBP1 is involved in the DNA damage response
through the ATM-CHK2 pathway and plays a role in regulating epithelial-mesenchymal
transition (EMT), a process critical for cancer cell invasion and metastasis.[2][4]
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Quantitative Data Summary

The following tables summarize key quantitative data related to CCNDBP1 function, providing a

basis for experimental design and interpretation.

Table 1. CCNDBP1 Expression in Cancer

Cancer . Expression
Tissue Method p-value Reference
Type Change
Dedifferentiat ~ Tumor vs.
) Downregulate  RNA-seq,
ed Adjacent <0.05 [2]
_ d IHC
Liposarcoma Normal
Breast Tumor vs. Downregulate -~ N
Not Specified  Not Specified  [3]
Cancer Normal d
Prostate Tumor vs. Downregulate . -
Not Specified  Not Specified  [3]
Cancer Normal d
mRNA and
Tumor vs. Downregulate ] »
Colon Cancer Protein Not Specified  [3]
Normal d )
Analysis

Table 2: Functional Effects of CCNDBP1 Modulation in Dedifferentiated Liposarcoma Cells
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Experiment . CCNDBP1
Cell Line . Result Method Reference
al Assay Modulation
) o Clone
Clone Overexpressi Significant )
) LPS510 o Formation [2]
Formation on Inhibition
Assay
] ) Overexpressi Significant
Proliferation LPS510 o CCK-8 Assay [2]
on Inhibition
) o Transwell
] ] Overexpressi Significant ) ]
Migration LPS510 o Migration [2]
on Inhibition
Assay
) o Transwell
] Overexpressi Significant )
Invasion LPS510 o Invasion [2]
on Inhibition
Assay
) Overexpressi ) Flow
Apoptosis LPS510 Promotion [2]
on Cytometry
Clone
Clone ) ) ) ]
) LPS853 Silencing Promotion Formation [2]
Formation
Assay
Proliferation LPS853 Silencing Promotion CCK-8 Assay [2]
Transwell
Migration LPS853 Silencing Promotion Migration [2]
Assay
Transwell
Invasion LPS853 Silencing Promotion Invasion [2]
Assay

Key Signaling Pathways Involving CCNDBP1

CCNDBP1 is a crucial node in at least two major signaling pathways: the cell cycle regulation
pathway and the DNA damage response pathway.
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Cell Cycle Regulation Pathway

CCNDBP1 directly impinges on the core machinery of the cell cycle. By binding to Cyclin D1, it
prevents the formation of an active Cyclin D1/CDK4 complex. This inhibition prevents the
subsequent phosphorylation of the Retinoblastoma (Rb) protein. Hypophosphorylated Rb
remains bound to the transcription factor E2F1, thereby repressing the transcription of genes
required for S-phase entry and cell cycle progression.

G1 Phase Rb-E2F Complex S Phase Entry

CCNDBP1 Inhibits Cyclin D1 Forms complex CDK4 | Phosphorylates | Inhibits E2F1 | Activates Gene Transcription Cell Cycle Progression

Click to download full resolution via product page
CCNDBP1 in the Cell Cycle Pathway

DNA Damage Response Pathway

In response to DNA damage, CCNDBPL1 patrticipates in the ATM-CHK2 signaling cascade.
Evidence suggests that CCNDBP1 can activate the ATM-CHK2 pathway by inhibiting the
expression of EZH2, a negative regulator of ATM.[4] This activation leads to cell cycle arrest
and DNA repair, highlighting a potential role for CCNDBPL1 in maintaining genomic stability.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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